Cas no 1213513-75-7 ((2S)-2-amino-2-(5-bromofuran-2-yl)ethan-1-ol)

(2S)-2-Amino-2-(5-bromofuran-2-yl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a brominated furan moiety. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of both amino and hydroxyl functional groups enables its use in asymmetric catalysis and as a building block for complex heterocyclic structures. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions. Its stereospecific (S)-configuration makes it suitable for enantioselective applications. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Researchers value this derivative for its versatility in medicinal chemistry and materials science applications.
(2S)-2-amino-2-(5-bromofuran-2-yl)ethan-1-ol structure
1213513-75-7 structure
Product Name:(2S)-2-amino-2-(5-bromofuran-2-yl)ethan-1-ol
CAS No:1213513-75-7
MF:C6H8BrNO2
MW:206.037220954895
CID:5593057
PubChem ID:96861691
Update Time:2025-05-26

(2S)-2-amino-2-(5-bromofuran-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-AMINO-2-(5-BROMO(2-FURYL))ETHAN-1-OL
    • 2-Furanethanol, β-amino-5-bromo-, (βS)-
    • 1213513-75-7
    • (2S)-2-amino-2-(5-bromofuran-2-yl)ethan-1-ol
    • EN300-1893768
    • Inchi: 1S/C6H8BrNO2/c7-6-2-1-5(10-6)4(8)3-9/h1-2,4,9H,3,8H2/t4-/m0/s1
    • InChI Key: IEPAQPPJRAUBQO-BYPYZUCNSA-N
    • SMILES: C(O)[C@H](N)C1=CC=C(Br)O1

Computed Properties

  • Exact Mass: 204.97384g/mol
  • Monoisotopic Mass: 204.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 59.4Ų

Experimental Properties

  • Density: 1.672±0.06 g/cm3(Predicted)
  • Boiling Point: 288.4±35.0 °C(Predicted)
  • pka: 12.21±0.10(Predicted)

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Additional information on (2S)-2-amino-2-(5-bromofuran-2-yl)ethan-1-ol

Compound CAS No. 1213513-75-7: (2S)-2-amino-2-(5-bromofuran-2-yl)ethan-1-ol

The compound with CAS number 1213513-75-7, known as (2S)-2-amino-2-(5-bromofuran-2-yl)ethan-1-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry, featuring an (S)-configuration at the chiral center, which plays a crucial role in its biological activity and synthetic applications. The molecule consists of an amino alcohol framework with a brominated furan substituent, making it a valuable substrate for various chemical transformations and bioassays.

Recent studies have highlighted the potential of (2S)-2-amino-2-(5-bromofuran-2-yl)ethan-1-ol as a precursor in the synthesis of bioactive compounds. Researchers have explored its utility in constructing complex natural product analogs, particularly those with furan-based scaffolds. The presence of the bromine atom at the 5-position of the furan ring introduces a site for further functionalization, enabling the creation of diverse derivatives with enhanced pharmacological properties. For instance, substitution reactions at the bromine position have been employed to generate compounds with improved solubility and bioavailability.

The stereochemistry of this compound is a key factor in its reactivity and biological performance. The (S)-configuration at the chiral center ensures selectivity in enzymatic interactions, making it a promising candidate for enantioselective catalysis. Recent advancements in asymmetric synthesis have allowed for the efficient production of this compound with high enantiomeric excess, which is critical for its application in drug discovery programs.

In terms of biological activity, (2S)-2-amino-2-(5-bromofuran-2-yl)ethan-1-ol has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies have demonstrated its ability to modulate enzyme activity, suggesting its role in the development of therapeutic agents targeting metabolic disorders. Furthermore, its structural features make it a valuable tool for studying receptor-ligand interactions, providing insights into the design of more potent and selective drugs.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the furan ring via cyclization reactions, followed by bromination at the 5-position to introduce the necessary functionality. The final step involves the introduction of the amino alcohol group through nucleophilic substitution or other suitable methods. Recent optimizations in these steps have led to improved yields and purities, making large-scale production more feasible.

From an environmental perspective, (2S)-2-amino-2-(5-bromofuran-2-yl)ethan

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